molecular formula C15H20N2O3 B117018 tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate CAS No. 53157-48-5

tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate

Cat. No. B117018
CAS RN: 53157-48-5
M. Wt: 276.33 g/mol
InChI Key: IIMONFHUAYVZPV-UHFFFAOYSA-N
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Scientific Research Applications

Antihypertensive and Beta-Adrenergic Receptor Antagonist Activity

Compounds containing the 3-indolyl-tert-butyl moiety, similar to tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate, have been explored for their potential antihypertensive activity. They exhibit beta-adrenergic receptor antagonist action and vasodilating activity, which are essential for managing high blood pressure (Kreighbaum et al., 1980).

Synthesis and Chemical Properties

Research has focused on the synthesis of derivatives similar to tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate. These studies have led to the development of various compounds, enhancing our understanding of their chemical properties and potential applications (Kralj et al., 2011).

Inhibition of Bacterial Efflux Pumps

Indole derivatives, including tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate, have been investigated for their ability to inhibit bacterial efflux pumps. This property is crucial in restoring the antibacterial activity of certain drugs against resistant strains of bacteria, such as Staphylococcus aureus (Héquet et al., 2014).

Structural and Electrochemical Studies

Studies on tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate and its analogs have included X-ray structure analysis, Hirshfeld analysis, and DFT studies. These studies provide valuable insights into the molecular structure, electrostatic potential, and reactivity descriptors of these compounds (Boraei et al., 2021).

Fluorescent Sensor Development

Research involving tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate has extended to the field of fluorescent sensor development. This has led to the creation of sensors with potential applications in various scientific and industrial contexts (Formica et al., 2018).

Future Directions

Research involving TBHIE has extended to the field of fluorescent sensor development1. This has led to the creation of sensors with potential applications in various scientific and industrial contexts1. Further research could explore these and other potential applications of TBHIE.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis.


properties

IUPAC Name

tert-butyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-7-6-10-9-17-13-5-4-11(18)8-12(10)13/h4-5,8-9,17-18H,6-7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMONFHUAYVZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
詹建邦, 莊祚敏 - 2004 - ir.nctu.edu.tw
吳茱萸( Evodia rutaecarpa ) 為芸香科植物其成熟乾燥果實為我國民間傳統常用藥物之一1.吳茱萸中主要具藥理活性之生物鹼(quinazoline alkaloids) 包括rutaecarpine ,evodiamine 及…
Number of citations: 0 ir.nctu.edu.tw

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